N-(4-Ethoxy-2-nitrophenyl)acetamide is an organic compound with the molecular formula and a molecular weight of approximately 224.2133 g/mol. This compound is also known by various names, including 4-Acetamido-3-nitrophenetole and 4-Ethoxy-2-nitro acetanilide. It features an ethoxy group and a nitro group attached to a phenyl ring, which contributes to its chemical reactivity and potential applications in various fields .
There is no current research available on the specific mechanism of action of N-(4-Ethoxy-2-nitrophenyl)acetamide.
N-(4-Ethoxy-2-nitrophenyl)acetamide is included in various chemical reference databases like PubChem [] and the National Institute of Standards and Technology (NIST) WebBook []. These resources provide basic information on the compound's structure, formula, and some spectral data for identification purposes.
A search for scientific articles mentioning N-(4-Ethoxy-2-nitrophenyl)acetamide yielded no substantial results. This suggests that the compound might be a niche molecule with limited research focus or potentially a recently synthesized compound yet to be explored in detail.
Further investigation might be possible through:
Searching for patents mentioning N-(4-Ethoxy-2-nitrophenyl)acetamide could reveal potential applications or uses in specific fields.
Some chemical suppliers might have additional information on the synthesis or potential applications of N-(4-Ethoxy-2-nitrophenyl)acetamide based on their customer inquiries.
The synthesis of N-(4-Ethoxy-2-nitrophenyl)acetamide typically involves two main steps:
In industrial settings, the synthesis methods are similar but scaled up for larger quantities. Reactions are typically conducted in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity of the product.
N-(4-Ethoxy-2-nitrophenyl)acetamide has potential applications in various fields:
Several compounds share structural similarities with N-(4-Ethoxy-2-nitrophenyl)acetamide. Here are some notable examples:
| Compound Name | Key Features |
|---|---|
| N-(4-Nitrophenyl)acetamide | Lacks the ethoxy group, influencing its reactivity and biological activity. |
| N-(4-Ethoxyphenyl)acetamide | Contains only the ethoxy group without the nitro substitution. |
| N-(4-Ethoxy-2-aminophenyl)acetamide | Contains an amino group instead of a nitro group, altering its properties. |
| N-(4-Ethoxy-2-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide | Features a biphenyl moiety, providing distinct chemical properties. |
The presence of both the ethoxy and nitro groups in N